2-Amino-5-oxohexanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

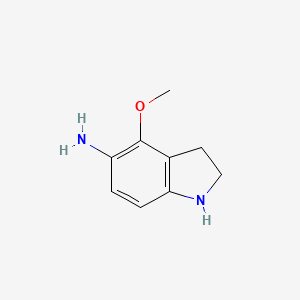

2-Amino-5-oxohexanoic acid hydrochloride is a 5-oxo monocarboxylic acid and a non-proteinogenic alpha-amino acid . It is functionally related to a hexanoic acid . It is a conjugate acid of a 2-amino-5-oxohexanoate .

Molecular Structure Analysis

The molecular formula of 2-Amino-5-oxohexanoic acid hydrochloride is C6H11NO3 . The InChI representation of the molecule is InChI=1S/C6H11NO3/c1-4(8)2-3-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10) .

Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-5-oxohexanoic acid hydrochloride is 181.62 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass is 145.07389321 g/mol .

Scientific Research Applications

Chemical and Biological Properties

2-Amino-5-oxohexanoic acid hydrochloride is not directly highlighted in the searched literature; however, the scientific applications of related compounds and the importance of amino acids and their derivatives in biological systems provide indirect insights into potential areas of research and application for this compound.

Role in Metabolic Pathways

The metabolic significance of amino acid derivatives, including their role in biosynthesis and metabolic pathways, is well-documented. For instance, 5-Aminolevulinic acid (ALA), a heme precursor, has been extensively studied for its ability to produce fluorescence in certain cancers when converted to protoporphyrin IX (PpIX), aiding in surgical tumor resection (Traylor et al., 2021). This indicates the potential for 2-Amino-5-oxohexanoic acid hydrochloride to be involved in similar biochemical pathways or serve as a precursor in synthetic or metabolic pathways of interest in research or clinical applications.

Polymer and Material Science

Highly branched polymers based on poly(amino acid)s have garnered attention for biomedical applications, highlighting the versatility of amino acid derivatives in creating biocompatible and biodegradable materials. Such polymers, which can be synthesized from natural amino acids, have been explored for drug and gene delivery systems, showcasing the broad utility of amino acid derivatives in developing new materials with specific functions (Thompson & Scholz, 2021). This suggests that derivatives like 2-Amino-5-oxohexanoic acid hydrochloride could contribute to novel polymer structures with unique physical, chemical, or biological properties.

Analytical and Spectroscopic Techniques

The incorporation of specific amino acid derivatives into peptides has been crucial for studying peptide structure and dynamics. The paramagnetic amino acid TOAC, for example, has been used in EPR spectroscopy to analyze peptide backbones and secondary structures, demonstrating the potential of amino acid derivatives as spectroscopic probes or labels in biochemical research (Schreier et al., 2012). This opens the possibility for 2-Amino-5-oxohexanoic acid hydrochloride to be used in similar capacities, either as a spectroscopic label or as a structural component in peptides and proteins of interest in research.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name |

2-amino-5-oxohexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-4(8)2-3-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNJDNWRUMSAKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378387.png)

![[2-Amino-3-(hydroxymethyl)phenyl]methanol](/img/structure/B1378389.png)

![2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol](/img/structure/B1378400.png)

![O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1378401.png)